REACTION_CXSMILES
|
[CH3:1][N+:2]([CH2:5][CH2:6][O:7][P:8]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])([OH:10])=[O:9])([CH3:4])[CH3:3].FC(F)(F)C(O[C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][CH:26]=1)=O.N1C(C)=CC=CC=1C.C(OCC)C>CN(C)C=O>[CH3:1][N+:2]([CH2:5][CH2:6][O:7][P:8]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([O:19][C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][CH:26]=1)=[O:18])([O-:10])=[O:9])([CH3:4])[CH3:3]
|
Name
|
6-phosphocholinehexanoic acid
|
Quantity
|
505 mg
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)CCOP(=O)(O)OCCCCCC(=O)O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred until the 6-phosphocholinehexanoate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
completely dissolved
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for an additional 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to precipitate p-nitrophenyl 6-(O-phosphocholine)hydroxyhexanoate from solution
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted
|
Type
|
DISSOLUTION
|
Details
|
the oily product was dissolved in 5 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
precipitated again with ether
|
Type
|
CUSTOM
|
Details
|
After the removal of solvent traces
|
Name
|
|
Type
|
product
|
Smiles
|
C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 571 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |